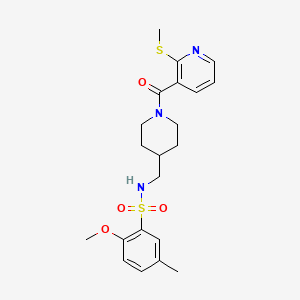

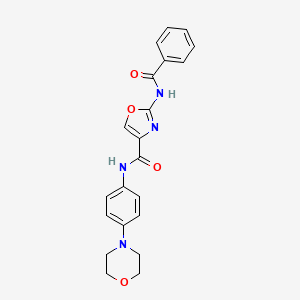

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a base-sensitive protecting group for amino acids in solid-phase peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid . The Fmoc group can be introduced using fluorenylmethoxycarbonyl chloride .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under basic conditions, allowing the amino acid to react with the next amino acid in the sequence .Mecanismo De Acción

Mode of Action

It is known that the fluoren-9-ylmethoxy carbonyl (fmoc) group is often used in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process .

Biochemical Pathways

Given its structure and the presence of the fmoc group, it may be involved in peptide synthesis or modification .

Result of Action

As it potentially plays a role in peptide synthesis or modification, it may influence protein function and cellular processes .

Action Environment

It is known that the compound is stable at room temperature and has a long shelf-life .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Fmoc-Lys(Mtt)-OH in (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid offers several advantages over other protecting groups. The Fmoc group is easily removed under mild conditions, allowing for the selective removal of protecting groups without affecting the peptide chain. The Mtt group is stable to a wide range of reaction conditions, allowing for efficient peptide synthesis. However, the use of multiple protecting groups can increase the complexity and cost of peptide synthesis.

Direcciones Futuras

The use of Fmoc-Lys(Mtt)-OH in peptide synthesis is an active area of research, with new methods and techniques being developed to improve the efficiency and selectivity of peptide synthesis. Some possible future directions include the development of new coupling agents and protecting groups, the use of automated peptide synthesizers, and the application of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid to the synthesis of complex peptides and proteins. Additionally, the use of peptides as therapeutics is an area of growing interest, with potential applications in cancer treatment, immunotherapy, and drug delivery.

Métodos De Síntesis

The synthesis of Fmoc-Lys(Mtt)-OH involves the reaction of lysine with 9-fluorenylmethyloxycarbonyl (Fmoc) and 4-methyltrityl (Mtt) groups. The Fmoc group protects the amino group of lysine, while the Mtt group protects the side chain amino group. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) and requires the use of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt).

Aplicaciones Científicas De Investigación

Fmoc-Lys(Mtt)-OH is widely used in the synthesis of peptides for scientific research purposes. Peptides are short chains of amino acids that play important roles in biological processes such as cell signaling, enzyme catalysis, and immune response. The ability to synthesize peptides in the laboratory allows researchers to study the structure and function of these molecules and develop new drugs and therapies.

Propiedades

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICHBTZTXCWVCN-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2392653.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)

![Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2392659.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2392663.png)

![4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2392666.png)

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2392669.png)

![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)